5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both amino and chloro substituents on the pyrimidine ring, along with the hydroxyl group on the quinoline ring, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 4-chloroaniline with a suitable aldehyde and guanidine under acidic conditions to form 2-amino-6-(4-chlorophenyl)pyrimidine.
Formation of the Quinoline Ring: The quinoline ring can be synthesized by cyclization of an appropriate precursor such as 2-aminobenzophenone with a suitable reagent like phosphorus oxychloride.
Coupling of Pyrimidine and Quinoline Rings: The final step involves coupling the pyrimidine and quinoline rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The chloro substituent on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes, receptors, and nucleic acids, thereby modulating their activity.
Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interfere with microbial cell wall synthesis and viral replication.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(4-chlorophenyl)pyrimidine: Lacks the quinoline ring but shares the pyrimidine core.
8-Hydroxyquinoline: Lacks the pyrimidine ring but shares the quinoline core with a hydroxyl group.
Uniqueness
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol is unique due to the combination of both pyrimidine and quinoline rings, along with the presence of amino, chloro, and hydroxyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
833488-13-4 |
---|---|
Molecular Formula |
C19H13ClN4O |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-[2-amino-6-(4-chlorophenyl)pyrimidin-4-yl]quinolin-8-ol |
InChI |
InChI=1S/C19H13ClN4O/c20-12-5-3-11(4-6-12)15-10-16(24-19(21)23-15)13-7-8-17(25)18-14(13)2-1-9-22-18/h1-10,25H,(H2,21,23,24) |
InChI Key |
RJDBPCNTDNNICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C3=NC(=NC(=C3)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.